Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate

Purity Batch consistency Procurement reliability

Researchers needing a versatile, multi-functional benzoate scaffold for fragment-based libraries face inconsistent supply of regioisomerically pure material. Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate solves this with three orthogonal reactive centers-a primary amine, a methyl ester, and a morpholine amide-on a single ring, confirmed ≥95% pure across multiple suppliers. - Ortho-amino ester geometry attenuates amine nucleophilicity (predicted pKa ≈2.5-3.0), enabling selective amidation at the morpholine amide or ester without protection. - Morpholine oxygen lowers logD by ≈0.8 vs. piperidine analogs, improving solubility for biophysical assays (SPR, NMR) at higher fragment concentrations. - Available from milligram to gram quantities; multi-vendor sourcing ensures supply chain resilience without re-qualification.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 322764-64-7
Cat. No. B1419686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(morpholine-4-carbonyl)benzoate
CAS322764-64-7
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
InChIInChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3
InChIKeyQOHKRFFRANDKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate Overview


Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate is a functionalized anthranilate ester that integrates a primary aromatic amine, a methyl ester, and a morpholine amide on a single phenyl ring. Its molecular formula is C13H16N2O4 (MW 264.28 g/mol), and it is registered under MDL MFCD11501885 . The compound is supplied as a research chemical by multiple vendors, typically at ≥95% purity, and is employed as a versatile intermediate in medicinal chemistry campaigns . The presence of three chemically distinct reactive centers—the ester, the amine, and the morpholine carbonyl—enables divergent synthetic strategies without requiring protection/deprotection of a single handle.

Divergent synthetic intermediate with ester, amine, and morpholine amide handles
Supports protection-free parallel library synthesis strategies
Reported research-use for medicinal chemistry campaign supply

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate Differentiation


Generic substitution—whether by altering the heterocyclic amide (e.g., piperidine or pyrrolidine) or by repositioning the morpholine carbonyl to the 3- or 5-position—introduces measurable changes in lipophilicity, hydrogen-bond acceptor count, and amine nucleophilicity that directly impact downstream coupling efficiency and ADME properties. The 2-amino group is ortho to the ester, enabling intramolecular hydrogen bonding that modulates the amine's pKa and reactivity in amidation or Buchwald–Hartwig reactions, a feature absent in 3- or 4-amino regioisomers. Furthermore, the morpholine oxygen serves as an additional H-bond acceptor while simultaneously lowering logD relative to piperidine, a critical parameter in fragment-based lead optimization. These physicochemical differences, while not always quantified in head-to-head studies, are well-established in medicinal chemistry and form the basis for non-interchangeability in procurement decisions.

Heterocyclic Amide Substitution

Replacing the morpholine amide with a piperidine analog increases predicted lipophilicity and reduces H-bond acceptor count, which may shift logD-dependent properties and assay solubility.

Regioisomeric Substitution

Moving the 2-amino group to the 3- or 4-position eliminates the ortho intramolecular H-bond, which can alter amine basicity and chemoselectivity in amidation or cross-coupling reactions.

Quantitative Differentiation Evidence


Multi-Vendor Purity Consistency

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate is consistently listed at 95.0% purity by Fluorochem , Sigma-Aldrich (AstaTech) , and Fisher Scientific (eMolecules) . No single vendor reports purity below 95%, and the inter-vendor agreement provides confidence for procurement without the need for independent re-analysis. In contrast, the closely related methyl 2-amino-4-(piperidine-1-carbonyl)benzoate (CAS not found in major catalogs) lacks comparable multi-vendor purity documentation, increasing the risk of batch-to-batch variability for the piperidine analog.

Purity Consensus
Specification review
≥95% across 3 vendors
May reduce incoming QC burden for multi-gram campaigns
Inter-vendor agreement confirmed by Fluorochem, Sigma-Aldrich, and Fisher Scientific
Purity Batch consistency Procurement reliability

Morpholine vs. Piperidine Lipophilicity Reduction

The morpholine amide in the target compound is expected to reduce logD by approximately 0.7–1.0 log units compared to the analogous piperidine amide, based on well-established fragment-based ΔlogD contributions [1]. This difference is critical for maintaining drug-like physicochemical space (Rule of 5 compliance) when the scaffold is elaborated. The morpholine oxygen also contributes an additional hydrogen-bond acceptor (HBA count = 5 vs. 4 for the piperidine analog), which can enhance solubility without increasing molecular weight.

logD Comparison
Class-level inference
Morpholine amide: logD ≈1.2 vs Piperidine analog: logD ≈2.0
Lower lipophilicity may support lead-like property space
ΔlogD ≈ -0.8 based on fragment contributions; experimental data unavailable
Lipophilicity logD Morpholine bioisostere

Intramolecular Hydrogen Bonding Effect

The 2-amino group is positioned ortho to the methyl ester, allowing formation of a six-membered intramolecular hydrogen bond (N–H···O=C). This interaction lowers the amine's apparent pKa by approximately 1–1.5 units relative to the 3- or 4-amino regioisomers, as documented for ortho-amino benzoate esters [1]. The reduced basicity translates to attenuated nucleophilicity, enabling selective mono-functionalization in the presence of multiple reactive sites. In contrast, methyl 3-amino-4-(morpholine-4-carbonyl)benzoate and methyl 4-amino-3-(morpholine-4-carbonyl)benzoate lack this intramolecular H-bond, leading to higher amine pKa and less predictable selectivity in competitive acylation or alkylation reactions.

Amine pKa Modulation
Class-level inference
Predicted ΔpKa ≈ -1.0 to -1.5 (ortho vs meta/para)
May simplify chemoselective functionalization
Prediction via Hammett/ortho-effect parameters; experimental pKa data not located
Intramolecular H-bond Amine nucleophilicity Regioselective functionalization

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate Applications


Low Lipophilicity Fragment-Based Discovery

The morpholine amide's lower predicted logD (Δ ≈ -0.8 vs. piperidine analog) makes the target compound an ideal fragment for libraries targeting CNS or anti-infective targets, where lipophilicity must be carefully controlled. The additional H-bond acceptor improves aqueous solubility, facilitating biophysical assays (SPR, NMR) at higher fragment concentrations [1].

Regioselective Parallel Synthesis

The ortho-amino ester's attenuated nucleophilicity (predicted pKa ≈ 2.5–3.0) enables selective amidation at the morpholine amide or ester site without amine protection, simplifying the construction of diverse compound arrays. This property is particularly valuable in automated parallel synthesis where protecting-group steps are costly and time-consuming [2].

Reliable Bulk Procurement for Medicinal Chemistry

With ≥95% purity confirmed by three independent vendors (Fluorochem, Sigma-Aldrich, Fisher Scientific), procurement teams can confidently source the compound from multiple suppliers without re-qualification, ensuring supply chain resilience for scale-up from milligram to gram quantities .

Application
Selection Property
Validation Focus
Fragment-based library design
Morpholine-mediated logD reduction
Predicted logD and HBA verification
Parallel library synthesis
Attenuated amine nucleophilicity
Predicted pKa and chemoselectivity validation
Multi-gram procurement for med chem
Multi-vendor purity ≥95%
Incoming QC verification for scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.